molecular formula C11H11NO3 B8514052 2-Phenyl-4-carboxymethyloxazoline

2-Phenyl-4-carboxymethyloxazoline

Cat. No.: B8514052
M. Wt: 205.21 g/mol
InChI Key: PMRVBUPCVQQSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-carboxymethyloxazoline is a heterocyclic compound featuring an oxazoline core (a five-membered ring containing one oxygen and one nitrogen atom) substituted with a phenyl group at position 2 and a carboxymethyl group (–CH₂COOH) at position 4. Oxazolines are valued in organic synthesis for their stability and versatility, serving as ligands in catalysis or intermediates for pharmaceuticals and agrochemicals . The carboxymethyl group enhances polarity and reactivity, enabling further derivatization (e.g., esterification, amidation) for applications in drug design or material science.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C11H11NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)

InChI Key

PMRVBUPCVQQSJB-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Oxazole/Oxazoline Derivatives
Compound Name Key Substituents Structural Features Key Properties/Applications
2-Phenyl-4-carboxymethyloxazoline Phenyl (C6H5), carboxymethyl (–CH₂COOH) Partially saturated oxazoline ring High polarity, potential for drug conjugation
5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5) Phenyl, methyl (–CH3), carboxylic acid Fully unsaturated oxazole ring Lower polarity; used as a synthetic intermediate
5-Phenyloxazole-4-carboxylic acid (CAS 99924-18-2) Phenyl, carboxylic acid Oxazole ring with no saturation Moderate solubility; bioactive scaffold
  • Key Differences :
    • The oxazoline ring in the target compound offers reduced aromaticity compared to oxazoles, influencing electronic properties and reactivity.
    • The carboxymethyl group enhances water solubility and provides a reactive site for functionalization, unlike methyl or phenyl groups in analogs .
2.2 Quinazoline Derivatives
Compound Name Key Substituents Structural Features Key Properties/Applications
2-Chloro-4-phenylquinazoline (CAS 29874-83-7) Phenyl, chloro (–Cl) Quinazoline ring (two nitrogen atoms) Electrophilic reactivity; used in kinase inhibitors
2-Phenylquinazoline-4-one derivatives () Phenyl, ketone (–C=O) Quinazoline core with substituents Bioactive (e.g., antitumor, antimicrobial)
  • Chloro substituents in quinazolines enhance electrophilicity, whereas carboxymethyl groups in oxazolines promote nucleophilic reactions .
2.3 Benzothiazole Derivatives
Compound Name Key Substituents Structural Features Key Properties/Applications
2-(4-Methoxyphenyl)benzothiazole () Methoxy (–OCH3), benzothiazole ring Sulfur-containing heterocycle High lipophilicity; used in optoelectronics
  • Key Differences :
    • Benzothiazoles feature a sulfur atom, increasing aromaticity and electron-withdrawing effects compared to oxazolines.
    • Methoxy groups improve metabolic stability, whereas carboxymethyl groups enhance aqueous solubility .

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